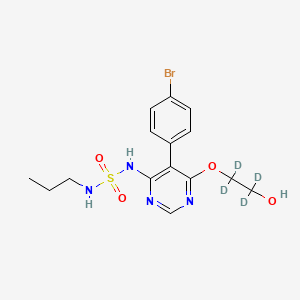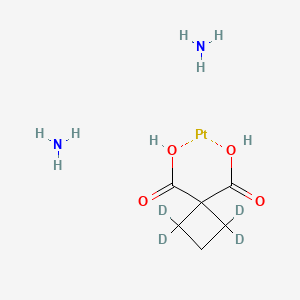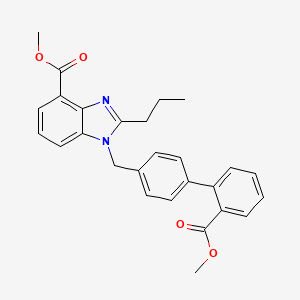
PPAR|A agonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PPAR|A agonist 6 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammation. This compound is used in various therapeutic applications, particularly in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product .
化学反応の分析
Types of Reactions
PPAR|A agonist 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
科学的研究の応用
PPAR|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PPARα agonists and their interactions with other molecules.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in various biological systems.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα
作用機序
PPAR|A agonist 6 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the activation or repression of target genes involved in lipid metabolism, energy homeostasis, and inflammation. The molecular targets and pathways involved include the regulation of fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory responses .
類似化合物との比較
PPAR|A agonist 6 can be compared with other similar compounds, such as:
Clofibrate: A fibrate drug that also targets PPARα and is used to treat dyslipidemia.
Gemfibrozil: Another fibrate drug with similar mechanisms of action and therapeutic applications.
Fenofibrate: A widely used PPARα agonist for the treatment of hyperlipidemia.
Bezafibrate: A dual PPARα/γ agonist with broader therapeutic applications
This compound is unique in its specific binding affinity and selectivity for PPARα, which may result in distinct pharmacological profiles and therapeutic outcomes compared to other PPAR agonists .
特性
分子式 |
C27H26N2O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
methyl 1-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-2-propylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H26N2O4/c1-4-8-24-28-25-22(27(31)33-3)11-7-12-23(25)29(24)17-18-13-15-19(16-14-18)20-9-5-6-10-21(20)26(30)32-2/h5-7,9-16H,4,8,17H2,1-3H3 |
InChIキー |
JAKJDNODIONCHZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


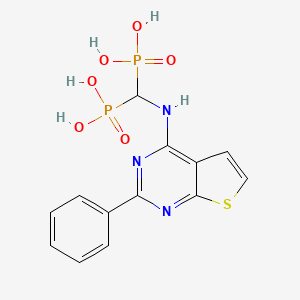

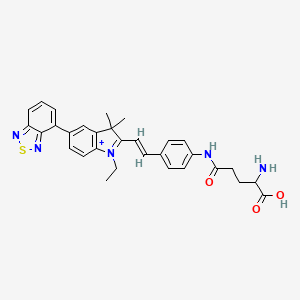

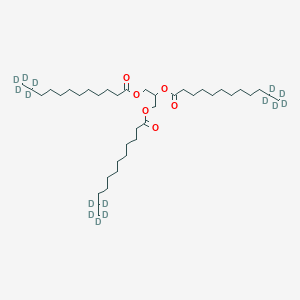
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

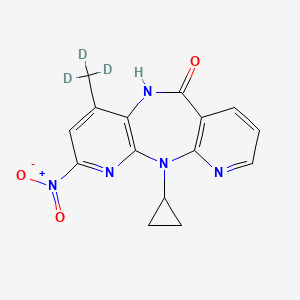


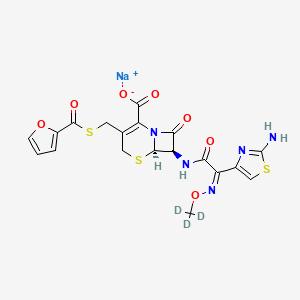
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)
